1-Fluoro-1-nitrooctane

Description

Significance of Halogenated and Nitrated Organic Scaffolds in Modern Synthesis

Halogenated and nitrated organic compounds are foundational pillars of contemporary organic synthesis, offering a versatile toolkit for the construction of complex molecular architectures. The incorporation of a halogen, such as fluorine, can profoundly alter a molecule's physical and chemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This has made fluorinated compounds particularly valuable in medicinal chemistry and materials science. nih.govnih.gov The nitro group, a strong electron-withdrawing moiety, is a synthetic workhorse. It can activate adjacent C-H bonds, participate in a variety of carbon-carbon bond-forming reactions, and be readily transformed into other functional groups like amines and carbonyls. acs.org

The combination of both a halogen and a nitro group on the same carbon atom, as seen in α-halonitroalkanes, creates a unique chemical entity with distinct reactivity. These compounds serve as valuable building blocks, for instance, in the synthesis of amides through umpolung amide synthesis (UmAS), where the typical polarity of reactants is reversed.

Overview of 1-Fluoro-1-nitrooctane within the Context of Aliphatic Fluoronitro Compounds

This compound is a member of the aliphatic fluoronitro compound family, characterized by an eight-carbon chain with both a fluorine atom and a nitro group attached to the first carbon. While specific research on this compound is limited in publicly available literature, its chemical behavior can be inferred from the study of related α-fluoronitroalkanes. nih.govnih.gov

The synthesis of α-fluoronitroalkanes is often achieved through the direct fluorination of the corresponding nitroalkane. nih.gov A common method involves the deprotonation of the nitroalkane to form a nitronate anion, which is then quenched with an electrophilic fluorine source, such as Selectfluor. nih.gov

The reactivity of α-fluoronitroalkanes is marked by the influence of the two geminal electron-withdrawing groups. The fluorine atom, despite its high electronegativity, has a less pronounced acidifying effect on the α-proton compared to other halogens. nih.gov Nevertheless, these compounds can participate as nucleophiles in key reactions such as the aza-Henry (nitro-Mannich) reaction and Michael additions, providing pathways to complex nitrogen-containing molecules. nih.govresearchgate.net The presence of the long alkyl chain in this compound is expected to impart significant lipophilicity to the molecule.

Table 1: General Physicochemical Properties of Related Long-Chain Alkanes

| Property | 1-Fluorooctane | 1-Nitrooctane (B1615987) |

| CAS Number | 463-11-6 | 629-07-2 |

| Molecular Formula | C₈H₁₇F | C₈H₁₇NO₂ |

| Molecular Weight | 132.22 g/mol | 159.23 g/mol |

| Boiling Point | ~142-143 °C | ~225-227 °C |

| Density | ~0.80 g/cm³ | ~0.93 g/cm³ |

| Note: Specific experimental data for this compound is not readily available in the cited literature. The data presented is for the parent 1-fluorinated and 1-nitrated octanes to provide context. |

Scope and Research Objectives for the Investigation of this compound

The limited specific data on this compound highlights a gap in the chemical literature and presents clear objectives for future research. A primary goal would be the development and optimization of a synthetic route to produce this compound in good yield and purity. This would likely involve the fluorination of 1-nitrooctane.

A comprehensive characterization of its physicochemical properties is a crucial next step. This would include the experimental determination of its melting point, boiling point, density, and solubility in various solvents. Spectroscopic analysis is also essential for structural confirmation and to build a reference database.

Table 2: Anticipated Spectroscopic Data for this compound

| Spectroscopic Technique | Expected Features |

| ¹H NMR | Signals corresponding to the protons on the octyl chain, with the proton on the carbon bearing the fluorine and nitro group (C1) expected to be significantly downfield and split by the adjacent fluorine and protons on C2. |

| ¹³C NMR | A signal for the C1 carbon significantly shifted downfield due to the attached electronegative fluorine and nitro groups, showing a characteristic large one-bond carbon-fluorine coupling constant. |

| ¹⁹F NMR | A signal characteristic of an aliphatic fluorine, split by the adjacent proton on C1. |

| IR Spectroscopy | Strong absorption bands corresponding to the asymmetric and symmetric stretching of the nitro group (typically around 1550 cm⁻¹ and 1370 cm⁻¹, respectively), and a C-F stretching vibration (around 1100-1000 cm⁻¹). utdallas.edu |

| Mass Spectrometry | A molecular ion peak corresponding to the mass of C₈H₁₆FNO₂. Fragmentation patterns would likely involve the loss of the nitro group and cleavage of the alkyl chain. |

| Note: These are predicted features based on the general characteristics of α-fluoronitroalkanes and have not been experimentally verified for this compound from the cited sources. |

Further research should explore the reactivity of this compound in key organic transformations. Investigating its performance in nucleophilic substitution reactions, as well as its utility in established reactions for α-fluoronitroalkanes like the aza-Henry and Michael reactions, would elucidate its synthetic potential. The selective functionalization of the long alkyl chain also presents an interesting avenue for creating novel bifunctional molecules. technion.ac.ilresearchgate.net Ultimately, a thorough investigation of this compound would contribute valuable knowledge to the field of fluorine and nitro chemistry and potentially unlock new synthetic methodologies and molecular entities.

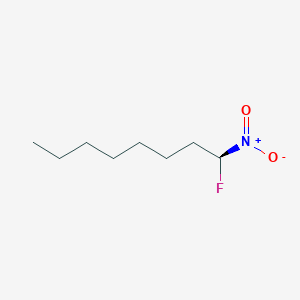

Structure

3D Structure

Properties

IUPAC Name |

(1S)-1-fluoro-1-nitrooctane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16FNO2/c1-2-3-4-5-6-7-8(9)10(11)12/h8H,2-7H2,1H3/t8-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLDCNDDTGWJOMB-MRVPVSSYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC([N+](=O)[O-])F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCC[C@@H]([N+](=O)[O-])F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 Fluoro 1 Nitrooctane and Analogous Structures

Direct Fluorination Approaches to Geminal Fluoronitroalkanes

Direct fluorination methods aim to introduce the fluorine atom onto a carbon that is already bonded to a nitro group or will be in the same process. These are among the most convergent strategies for accessing the target scaffold.

One of the most effective methods for synthesizing α-fluoronitroalkanes is through the electrophilic fluorination of nitroalkane precursors. wikipedia.orgnih.gov The mechanism involves the deprotonation of a primary or secondary nitroalkane at the α-carbon using a suitable base to form a nucleophilic carbanion, specifically a nitronate anion. This intermediate then reacts with an electrophilic fluorine source to install the fluorine atom. researchgate.net

The choice of fluorinating agent is crucial, with N-F reagents being favored for their stability, selectivity, and ease of handling compared to hazardous alternatives like elemental fluorine. wikipedia.orgresearchgate.net Among the most common and effective N-F reagents are Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) and N-fluorobenzenesulfonimide (NFSI). wikipedia.orgchinesechemsoc.org The reaction is typically performed by generating the anion of the nitroalkane with a base, such as potassium hydroxide (B78521) (KOH) or n-butyllithium (n-BuLi), which then attacks the electrophilic fluorine of the N-F reagent. researchgate.net

This strategy has been successfully applied to a variety of substrates, particularly those with additional activating groups like esters, which enhance the acidity of the α-proton. For instance, several α-nitro esters have been successfully α-fluorinated using Selectfluor under basic conditions. researchgate.net While direct examples for 1-nitrooctane (B1615987) are not extensively detailed, the methodology is broadly applicable to analogous structures.

| Substrate Type | Base | Fluorinating Reagent | General Yields | Reference |

|---|---|---|---|---|

| Benzylic Nitroalkanes | KOH or n-BuLi | Selectfluor | Good | researchgate.net |

| α-Nitro Esters | Various Bases | Selectfluor | Moderate to Good | researchgate.netresearchgate.net |

| α-Nitro Ketones | Lewis Acids/Bases | NFSI / Selectfluor | Good to Excellent | acs.orgbeilstein-journals.org |

Fluorodenitration involves the nucleophilic substitution of a nitro group with a fluoride (B91410) ion. This method has been extensively studied and applied, primarily for the synthesis of aromatic and heteroaromatic fluorides. acs.orgresearchgate.netgoogle.com In these cases, a nitro group attached to an electron-deficient aromatic ring is displaced by a fluoride source, such as potassium fluoride (KF), caesium fluoride (CsF), or tetramethylammonium (B1211777) fluoride (TMAF). mdpi.comacs.org The reaction often requires high temperatures and aprotic polar solvents. mdpi.com The efficiency of the substitution is highly dependent on the electronic activation of the substrate; nitro groups on electron-rich rings are generally poor leaving groups.

The application of direct fluorodenitration to aliphatic systems like 1-nitrooctane is significantly more challenging and less common. The C(sp³)–NO₂ bond is generally not as activated towards nucleophilic attack as its aromatic counterpart, and competing elimination reactions can be a major issue. While patents describe the process for a range of compounds, the focus remains on activated systems, typically aromatic or benzylic. google.com Therefore, this pathway is not considered a primary route for the synthesis of simple aliphatic geminal fluoronitroalkanes.

Functional Group Interconversions from Precursor Nitroalkanes and Fluoroalkanes

An alternative to direct fluorination is a stepwise approach, where either the nitro or the fluoro group is introduced onto a pre-functionalized alkane.

This synthetic route involves the introduction of a nitro group onto a fluorinated precursor, such as a hypothetical 1-fluoro-1-halooctane (where halo = Cl, Br, I). The reaction of alkyl halides with metal nitrites is a classic method for preparing nitroalkanes. wiley-vch.de The choice of the metal nitrite (B80452) is critical due to the ambident nature of the nitrite ion (NO₂⁻), which can attack via the nitrogen or an oxygen atom. wiley-vch.de

To favor the formation of the desired nitroalkane (R-NO₂) over the isomeric alkyl nitrite (R-ONO), silver nitrite (AgNO₂) is the reagent of choice. vedantu.comaakash.ac.in The silver-oxygen bond in AgNO₂ is significantly covalent, meaning the lone pair on the nitrogen atom is more available for nucleophilic attack on the alkyl halide, leading to the formation of a C-N bond. vedantu.com In contrast, ionic nitrites like sodium nitrite (NaNO₂) or potassium nitrite (KNO₂) dissociate in solution, and the more electronegative oxygen atom often acts as the primary nucleophilic site, yielding the alkyl nitrite as the major product. vedantu.com

Primary alkyl iodides and bromides generally give good yields of nitroalkanes when heated with an aqueous alcoholic solution of silver nitrite. aakash.ac.innowgonggirlscollege.co.in Thus, a potential synthesis for 1-fluoro-1-nitrooctane could proceed from a 1-fluoro-1-iodooctane precursor.

| Alkyl Halide Type | Nitrating Agent | Major Product | Minor Product | Reference |

|---|---|---|---|---|

| Primary (R-I, R-Br) | AgNO₂ | Nitroalkane (R-NO₂) | Alkyl Nitrite (R-ONO) | vedantu.comaakash.ac.in |

| Primary (R-I, R-Br) | NaNO₂ or KNO₂ | Alkyl Nitrite (R-ONO) | Nitroalkane (R-NO₂) | wiley-vch.devedantu.com |

This approach is mechanistically identical to the electrophilic fluorination described in section 2.1.1, but the strategic emphasis is on starting with a readily available nitroalkane, such as 1-nitrooctane. The process involves creating a nitronate anion by treating the nitroalkane with a base, followed by quenching this nucleophile with an electrophilic fluorinating agent like Selectfluor or NFSI. nih.govresearchgate.net

This method is particularly powerful for synthesizing α-fluoronitroalkanes that have other substituents, and it has been used to prepare precursors for more complex molecules like β-fluoro amines. nih.gov The acidity of the α-proton in simple nitroalkanes is sufficient to allow for deprotonation with common bases, making this a viable and convergent route to compounds like this compound. nih.gov

Transition Metal-Catalyzed Synthetic Routes to Fluoronitroalkanes

Transition metal catalysis has revolutionized organic synthesis, but its application to the direct, single-step synthesis of geminal fluoronitroalkanes is still an emerging area. Current methodologies generally focus on forming either the C-F or the C-N bond, but not concurrently at the same carbon center in an aliphatic chain.

Palladium catalysis is well-established for the fluorination of C(sp²)–H and C(sp³)–H bonds, often requiring a directing group to achieve regioselectivity. nih.gov For instance, palladium catalysts can mediate C–H fluorination using electrophilic reagents like Selectfluor. nih.gov While powerful, these methods have not yet been specifically adapted for the α-fluorination of simple, non-activated nitroalkanes.

Similarly, copper-catalyzed reactions involving nitroalkanes have been reported, such as the α-arylation of nitroalkanes, which demonstrates that metal catalysts can engage with nitronate anions. researchgate.netresearchgate.net However, a subsequent fluorination step would still be required.

Currently, a direct transition metal-catalyzed route to this compound from octane (B31449) or nitrooctane remains a developmental goal. Such a transformation would likely require a novel catalytic system capable of sequential C-H activation and functionalization or a cross-coupling reaction involving a geminal difunctional reagent.

Radical-Mediated Synthesis of Fluoronitro Systems

Radical reactions offer a complementary approach to ionic pathways for the construction of C-F and C-N bonds. wikipedia.org Radical fluorination involves the reaction of a carbon-centered radical with a fluorine atom source. wikipedia.org Historically, the high reactivity and difficult handling of reagents like molecular fluorine limited the application of these methods. However, the development of electrophilic N-F fluorinating agents, such as Selectfluor, that can also serve as fluorine atom sources has led to a resurgence in radical fluorination. wikipedia.orgbeilstein-journals.org

The synthesis of fluoronitro compounds can be achieved through radical processes. For instance, the radical nitration of 2-bromo-2-fluorostyrenes with iron(III) nitrate (B79036) has been shown to produce α-fluoro-nitroalkenes with high stereoselectivity. researchgate.net The aliphatic nitro group can also be used as a precursor to a radical intermediate, which can then be trapped in subsequent bond-forming reactions. researchgate.net

The generation of radical intermediates can be achieved through various methods, including decarboxylation of carboxylic acids, radical addition to alkenes, and activation of C-H or C-C bonds. wikipedia.org These radical-mediated approaches are valuable for creating complex fluorinated molecules that may be challenging to synthesize via other routes.

Biocatalytic Approaches to Fluorine and Nitro Group Incorporation

Biocatalysis has emerged as a powerful and sustainable strategy for the synthesis of complex organic molecules, offering high efficiency and selectivity under mild reaction conditions. numberanalytics.comresearchgate.net The enzymatic incorporation of fluorine and nitro groups represents a significant advancement in this field. researchgate.netnih.gov

Enzymatic fluorination is primarily achieved through the action of fluorinases, which are capable of catalyzing the formation of a C-F bond from inorganic fluoride. numberanalytics.comtib.eu These enzymes operate via an SN2 mechanism, where fluoride acts as a nucleophile. mdpi.com While the natural substrate scope of fluorinases is limited, protein engineering efforts are underway to expand their utility for the synthesis of a wider range of organofluorine compounds. nih.govthe-innovation.org

For the introduction of nitro groups, several enzymatic strategies exist. The most common in nature is the oxidation of an amine group to a nitro group. nih.gov However, of greater interest for synthetic applications is the direct nitration of C-H bonds. Cytochrome P450 enzymes, such as TxtE, have been identified to catalyze the direct nitration of aromatic substrates like tryptophan using nitric oxide (NO) and oxygen. nih.govnih.gov The mechanism is proposed to involve a free NO₂ radical. nih.gov Engineered P450 enzymes have shown the ability to nitrate fluorinated analogs of tryptophan, demonstrating the potential for combining fluorination and nitration biocatalytically. nih.govnih.gov Furthermore, halohydrin dehalogenases have been reported to catalyze the ring-opening of epoxides with nitrite, leading to the formation of β-nitroalcohols in a non-oxidative nitration process. acs.org

| Enzyme Class | Transformation | Mechanism/Key Features | Reference |

|---|---|---|---|

| Fluorinases | C-F bond formation | Utilizes inorganic fluoride via an SN2 mechanism. | numberanalytics.commdpi.com |

| Cytochrome P450s (e.g., TxtE) | C-H nitration | Direct nitration using NO and O₂, involving a free NO₂ radical. Can act on fluorinated substrates. | nih.govnih.gov |

| Halohydrin Dehalogenases | Non-oxidative nitration | Ring-opening of epoxides with nitrite to form β-nitroalcohols. | acs.org |

Mechanistic Investigations and Reactivity of 1 Fluoro 1 Nitrooctane

Nucleophilic Reactions Involving 1-Fluoro-1-nitrooctane

The presence of both a highly electronegative fluorine atom and a strong electron-withdrawing nitro group at the C1 position makes the α-carbon of this compound electrophilic and the α-hydrogen acidic. This dual nature allows for a range of nucleophilic reactions.

SN2 Reactions at the Fluorinated Carbon Center

The carbon atom bonded to both fluorine and a nitro group is a potential site for nucleophilic substitution. In a typical SN2 reaction, a nucleophile attacks the electrophilic carbon, leading to the displacement of a leaving group. In the case of this compound, both the fluoride (B91410) ion (F⁻) and the nitrite (B80452) ion (NO₂⁻) could potentially act as leaving groups.

The SN2 reaction mechanism is a single-step process where the nucleophile attacks from the backside of the leaving group, proceeding through a trigonal bipyramidal transition state. chemicalnote.com The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile. chemicalnote.comyoutube.com Steric hindrance around the reaction center plays a crucial role, with less hindered substrates reacting faster. ncert.nic.inpharmaguideline.com For primary halides like this compound, the SN2 pathway is generally favored over the SN1 pathway, which proceeds through a carbocation intermediate. ncert.nic.inbyjus.com

While fluoride is generally considered a poor leaving group in SN2 reactions involving alkyl halides due to the strength of the C-F bond, the presence of the strongly electron-withdrawing nitro group can influence this reactivity. stackexchange.com The nitro group stabilizes the partial negative charge that develops on the carbon atom in the transition state, potentially facilitating the departure of the fluoride ion. Conversely, the nitro group itself can also be a leaving group in nucleophilic substitution reactions, particularly in aromatic systems. rsc.orgresearchgate.net The relative leaving group ability of fluoride versus nitrite in aliphatic systems like this compound would depend on the specific reaction conditions and the nature of the attacking nucleophile.

Table 1: General Factors Influencing SN2 Reactivity

| Factor | Influence on SN2 Rate | Rationale |

| Substrate Structure | Methyl > Primary > Secondary >> Tertiary | Decreased steric hindrance allows for easier backside attack by the nucleophile. ncert.nic.in |

| Leaving Group Ability | I⁻ > Br⁻ > Cl⁻ > F⁻ | Weaker C-X bonds are more easily broken. pharmaguideline.com |

| Nucleophile Strength | Stronger nucleophiles react faster | A higher concentration of electron density on the nucleophile facilitates bond formation. |

| Solvent | Polar aprotic solvents are preferred | These solvents solvate the cation but not the nucleophile, increasing its reactivity. |

Nucleophilic Substitutions and Additions Mediated by the Nitro Group

The powerful electron-withdrawing nature of the nitro group significantly activates the molecule towards nucleophilic attack. This activation is not limited to substitution at the α-carbon but can also facilitate other types of reactions. For instance, in aromatic systems, a nitro group dramatically enhances the rate of nucleophilic aromatic substitution (SNAr) by stabilizing the negatively charged Meisenheimer complex intermediate. stackexchange.commdpi.com While this compound is an aliphatic compound, the principles of nitro-group activation are still relevant.

The nitro group can mediate nucleophilic additions to other parts of the molecule if unsaturation is present. More directly, the nitro group itself can be the target of nucleophilic attack under certain conditions, although this is less common for aliphatic nitro compounds compared to substitutions at the carbon atom. The primary role of the nitro group in nucleophilic reactions of this compound is to increase the electrophilicity of the α-carbon and to stabilize anionic intermediates.

Formation and Reactivity of Nitroalkane Anions

The hydrogen atom on the carbon bearing the nitro group (the α-hydrogen) is significantly acidic due to the strong electron-withdrawing effect of the nitro group, which stabilizes the resulting conjugate base. frontiersin.org Deprotonation of this compound by a base leads to the formation of a nitroalkane anion, also known as a nitronate anion. The presence of the α-fluorine atom is expected to further increase the acidity of this proton.

These nitronate anions are versatile nucleophiles and can participate in a variety of carbon-carbon bond-forming reactions. frontiersin.org For example, they can undergo Michael additions to α,β-unsaturated carbonyl compounds and related acceptors. researchgate.netrsc.org The reaction of the nitronate anion derived from an α-fluoro-α-nitroalkane with a nitroolefin is a known method for constructing molecules with multiple stereocenters. researchgate.net

The thermodynamics of nitroalkane anion formation have been studied for simple nitroalkanes like nitroethane. The deprotonation is an equilibrium process, and the position of the equilibrium depends on the strength of the base and the solvent. nih.gov The nitronate anion exists as resonance structures, with the negative charge delocalized between the α-carbon and the oxygen atoms of the nitro group. This delocalization contributes to its stability.

Table 2: Representative Reactions of Nitroalkane Anions

| Reaction Type | Electrophile | Product Type |

| Henry Reaction (Nitroaldol) | Aldehydes, Ketones | β-Nitro alcohols |

| Michael Addition | α,β-Unsaturated carbonyls, nitriles, etc. | γ-Nitro carbonyls, etc. |

| Alkylation | Alkyl halides | α-Alkylated nitroalkanes |

| Acylation | Acyl chlorides, Anhydrides | α-Nitro ketones |

Radical Reactions of this compound and Related Fluoronitroalkanes

In addition to ionic pathways, this compound can undergo reactions involving free radical intermediates. The C-NO₂ bond, in particular, can be cleaved to generate alkyl radicals.

Generation and Transformation of Fluoroalkyl Radicals

Alkyl radicals can be generated from nitroalkanes through denitration, often initiated by radical initiators or through single-electron transfer (SET) processes. researchgate.netnih.gov For instance, treatment with reducing agents can induce the cleavage of the C-NO₂ bond to form an alkyl radical. researchgate.net Photochemical methods can also be employed to generate radicals from suitable precursors. nih.govscispace.com

Once formed, the 1-fluoro-octyl radical is a reactive intermediate. The presence of the fluorine atom can influence the stability and reactivity of the radical. These fluoroalkyl radicals can then undergo various transformations, such as hydrogen atom abstraction, addition to multiple bonds, or cyclization. nih.gov

Table 3: Common Methods for Generating Alkyl Radicals from Nitroalkanes

| Method | Reagents/Conditions | Mechanism |

| Reductive Denitration | Tributyltin hydride (Bu₃SnH), AIBN (initiator) | Radical chain reaction |

| Single Electron Transfer (SET) | Reducing metals (e.g., Na), Electrochemical reduction, Photoredox catalysis | Electron transfer to the nitro group, followed by fragmentation. nih.govlibretexts.org |

| Photolysis | UV light | Direct cleavage of the C-NO₂ bond (less common for simple nitroalkanes) |

Radical Addition and Cyclization Pathways

Fluoroalkyl radicals generated from compounds like this compound can participate in intermolecular and intramolecular addition reactions. In an intermolecular reaction, the radical adds to an external π-system, such as an alkene or alkyne, to form a new carbon-carbon bond and a new radical intermediate, which then continues the reaction chain. researchgate.net

If the this compound derivative contains an appropriately positioned site of unsaturation (e.g., a double or triple bond) within its own structure, an intramolecular radical cyclization can occur. rsc.org This is a powerful method for constructing cyclic compounds. The regioselectivity of the cyclization (i.e., which end of the multiple bond the radical attacks) and the stereoselectivity of the newly formed ring junctions are key aspects of these reactions. Radical cyclization cascades, where an initial cyclization triggers subsequent reactions, can lead to the rapid assembly of complex molecular architectures. rsc.org

Stereoselective Radical Reactions with Fluoronitro Substrates

While free radical reactions often proceed with a loss of stereochemical information due to the planar or rapidly inverting nature of simple alkyl radical intermediates, stereoselectivity can be achieved in substrates like this compound under specific conditions. The control of stereochemistry in radical reactions is a complex field that often relies on the influence of existing chiral centers, steric hindrance, or the use of chiral auxiliaries.

For a molecule such as (R)- or (S)-1-fluoro-1-nitrooctane, a radical reaction occurring at a remote site on the octyl chain could exhibit diastereoselectivity. The chiral center at C-1 may influence the trajectory of an incoming radical reagent by sterically blocking one face of the molecule, leading to a preferential formation of one diastereomer over the other.

If a radical is generated at the C-1 position itself, for example, through hydrogen abstraction, the resulting radical intermediate, CH3(CH2)6-C•(F)(NO2), would be expected to lose its original stereochemistry. However, the stereochemical outcome of a subsequent trapping reaction could be influenced by the nature of the radical trap and the electronic and steric effects of the adjacent fluoro and nitro groups. Research into stereocontrolled radical reactions has shown that high levels of selectivity can be achieved, particularly in intramolecular additions where the geometry of the transition state is more constrained. youtube.com

Electrophilic Reactions of this compound

The strong electron-withdrawing character of the geminal fluoro and nitro groups significantly deactivates the this compound molecule towards electrophilic attack at the carbon backbone. However, specific reactivity can be induced by targeting the nitro group itself or by understanding the electronic influence on neighboring positions.

While aliphatic nitro compounds typically react as nucleophiles via their corresponding nitronate anions, they can be induced to act as electrophiles. This "umpolung" or reversal of polarity is achieved through activation of the nitro group. For non-fluorinated nitroalkanes, this often involves protonation or Lewis acid coordination, which facilitates the tautomerization to the aci-form or nitronic acid. This intermediate can then be attacked by nucleophiles.

In the case of this compound, the presence of the highly electronegative fluorine atom on the same carbon enhances the acidity of the α-proton, favoring deprotonation to form a nucleophilic nitronate. This makes the formation of the electrophilic aci-form more challenging. However, under strongly acidic, non-nucleophilic conditions, protonation of the nitro group's oxygen could still render the α-carbon electrophilic, enabling reactions with certain carbon-based nucleophiles.

The combined inductive effect of the fluorine and the nitro group creates a powerful electron-withdrawing moiety, -CH(F)(NO2). This group exerts a strong deactivating effect on the adjacent carbon (C-2) of the octyl chain. masterorganicchemistry.com This deactivation makes electrophilic attack at the C-2 position highly unfavorable, as the group pulls electron density away from the carbon backbone, reducing its nucleophilicity. wikipedia.orglibretexts.org Consequently, reactions involving the attack of an electrophile, such as in certain halogenation or alkylation reactions, would be expected to proceed sluggishly, if at all, at positions proximal to the fluoronitro-substituted carbon.

Elimination Reactions (E1 and E2 Mechanisms) Involving the Fluoro and Nitro Groups

This compound can undergo elimination reactions to form unsaturated derivatives, typically by removing a proton from the C-2 position and a leaving group (either fluoride or the nitro group) from the C-1 position. The mechanism of these reactions, whether E1 (unimolecular) or E2 (bimolecular), is dictated by factors such as the strength of the base, the nature of the solvent, and the substrate itself. libretexts.orgmasterorganicchemistry.com

The E2 mechanism is a single-step process favored by strong bases. chemistrysteps.com The base abstracts a proton from C-2, while the leaving group on C-1 departs simultaneously. The E1 mechanism is a two-step process that begins with the departure of the leaving group to form a carbocation intermediate, which is then deprotonated by a weak base. youtube.comyoutube.com

Fluorine is generally a poor leaving group due to the high strength of the carbon-fluorine bond. siue.edu However, the strong electron-withdrawing nature of both F and NO2 increases the acidity of the C-2 protons, which can facilitate an alternative E1cb (Elimination, Unimolecular, conjugate Base) mechanism, especially with a strong base. In this pathway, a carbanion is formed at C-2 first, which then expels the leaving group. siue.edu

| Factor | E1 Mechanism | E2 Mechanism |

|---|---|---|

| Base | Weak base required (e.g., H₂O, ROH) | Strong, non-nucleophilic base favored (e.g., t-BuOK) |

| Solvent | Polar protic (e.g., ethanol) | Polar aprotic favored (e.g., DMSO) |

| Kinetics | First-order: Rate = k[Substrate] | Second-order: Rate = k[Substrate][Base] |

| Intermediate | Carbocation | None (concerted transition state) |

| Stereochemistry | No specific requirement | Requires anti-periplanar alignment of H and leaving group |

For this compound, elimination involving a proton from C-2 can only lead to a double bond between C-1 and C-2, so the reaction is inherently regioselective. The primary consideration is stereoselectivity—the preferential formation of either the (E) or (Z) isomer of the resulting alkene (e.g., 1-fluoro-1-nitrooct-1-ene).

In an E2 elimination , the stereochemical outcome is dictated by the requirement for an anti-periplanar arrangement of the abstracted proton and the leaving group. chemistrysteps.comchemistrysteps.com Rotation around the C1-C2 bond to achieve this specific conformation in the transition state directly determines whether the (E) or (Z) alkene is formed. chemistrysteps.com Typically, the reaction will proceed through the lower-energy transition state, which usually leads to the more thermodynamically stable alkene (often the E-isomer). youtube.com

In an E1 elimination , the reaction proceeds through a planar carbocation intermediate. The base can then abstract a proton from either side, and the stereoselectivity is generally low. However, the more stable (E)-isomer is usually the major product due to fewer steric interactions in the final alkene. masterorganicchemistry.com

Cycloaddition and Pericyclic Reactions with Fluoronitroalkene Intermediates

Elimination of H-X from this compound can generate a highly reactive intermediate: 1-fluoro-1-nitrooct-1-ene. This electron-deficient alkene is an excellent substrate for cycloaddition and other pericyclic reactions due to the activating effect of the geminal fluoro and nitro groups. msu.edu

These reactions are concerted processes that occur through a cyclic transition state, often with high stereospecificity. youtube.com The fluoronitroalkene can participate as a 2π-electron component in several types of cycloadditions. A prominent example is the [3+2] cycloaddition, also known as a 1,3-dipolar cycloaddition. Research has shown that α-fluoronitroalkenes react readily with 1,3-dipoles like azides or nitrones. researchgate.net For instance, the reaction of a fluoronitroalkene with an organic azide (B81097) can produce fluorinated triazole derivatives, while reactions with nitrones can yield fluorinated isoxazolidines. researchgate.net These reactions often proceed with high regiocontrol and diastereocontrol. researchgate.net

The fluoronitroalkene can also act as a dienophile in a [4+2] cycloaddition (Diels-Alder reaction). Its electron-deficient nature makes it highly reactive towards electron-rich dienes. nih.gov The stereochemistry of the substituents on the dienophile is typically retained in the resulting cyclohexene (B86901) product.

| Reaction Type | Reactant for Fluoronitroalkene | Product Class | Key Features |

|---|---|---|---|

| [3+2] Cycloaddition | Azides (R-N₃) | 4-Fluoro-4-nitro-triazolines | High regioselectivity. |

| [3.2] Cycloaddition | Nitrones (R₂C=N⁺(R)-O⁻) | 4-Fluoro-4-nitro-isoxazolidines | Excellent yields and high diastereocontrol. researchgate.net |

| [4+2] Cycloaddition (Diels-Alder) | Conjugated Dienes (e.g., Butadiene) | Fluoronitro-substituted Cyclohexenes | Electron-deficient dienophile leads to high reactivity. |

Functional Group Transformations of the Nitro Moiety in this compound

The nitro group in this compound is a versatile functional handle, susceptible to a variety of transformations that allow for its conversion into other important functional groups. These reactions primarily involve the oxidation state of the nitrogen atom and the unique reactivity of the α-carbon.

The reduction of the nitro group is a fundamental transformation that can yield amines, hydroxylamines, or oximes, depending on the reagents and reaction conditions employed. studfile.net For aliphatic nitro compounds like this compound, these conversions are well-established.

Reduction to Amines: Complete reduction of the nitro group leads to the corresponding primary amine. This transformation is commonly achieved through catalytic hydrogenation using catalysts such as Raney nickel or platinum(IV) oxide (PtO₂). wikipedia.org Alternatively, chemical reducing agents like iron metal in refluxing acetic acid can be used. wikipedia.org Applying these methods to this compound is expected to yield 1-fluoro-1-octanamine.

Reduction to Oximes: Partial reduction of the nitro group can afford the corresponding oxime. This is typically accomplished using metal salts like tin(II) chloride or chromium(II) chloride under controlled conditions. wikipedia.org Catalytic hydrogenation with a limited amount of hydrogen can also yield the oxime. wikipedia.org For this compound, this partial reduction would result in the formation of 1-fluoro-1-octanal oxime.

Table 1: Reductive Transformations of this compound

| Transformation | Reagents | Expected Product |

|---|---|---|

| Reduction to Amine | Catalytic Hydrogenation (e.g., Raney Ni, PtO₂) or Fe/Acetic Acid | 1-Fluoro-1-octanamine |

The Nef reaction is a classic method for converting primary or secondary nitroalkanes into their corresponding aldehydes or ketones. wikipedia.orgchemeurope.com The reaction proceeds by first deprotonating the α-carbon with a base to form a nitronate salt, which is then hydrolyzed with strong mineral acid (pH < 1) to yield the carbonyl compound and nitrous oxide. organic-chemistry.orgmdma.ch

Since this compound possesses an acidic proton on the carbon bearing the nitro group (an α-hydrogen), it is a suitable substrate for the Nef reaction. alfa-chemistry.com The process involves the following mechanistic steps:

Formation of the nitronate salt by treatment with a base.

Protonation of the nitronate salt by strong acid to form a nitronic acid. wikipedia.org

Further protonation and subsequent nucleophilic attack by water. chemeurope.com

Elimination of nitroxyl (B88944) (HNO), which dimerizes and decomposes to nitrous oxide (N₂O) and water, to form the carbonyl compound. wikipedia.org

Given the structure of this compound, the Nef reaction is expected to produce an aldehyde. The presence of the fluorine atom on the α-carbon may influence the reaction rate and yield, but the fundamental transformation should proceed.

Table 2: Nef Reaction of this compound

| Reactant | Conditions | Expected Product | Byproducts |

|---|

Functional Group Transformations of the Fluoro Moiety in this compound

The carbon-fluorine bond is the strongest single bond in organic chemistry, making its cleavage a significant chemical challenge. baranlab.orgrsc.org However, the development of methods for C-F bond activation has provided pathways to transform the fluoro group into other functionalities. rsc.org

C-F bond activation typically requires the use of highly reactive reagents, such as transition metal complexes, main-group Lewis acids, or photocatalysts under single-electron transfer (SET) conditions. rsc.orgmdpi.com These methods overcome the high bond dissociation energy of the C-F bond, enabling its functionalization.

For an aliphatic monofluorinated compound like this compound, hydrodefluorination (the replacement of fluorine with hydrogen) represents a fundamental example of C-F bond activation. nih.gov Zirconium-based reagents like Cp₂ZrH₂ (Cp = pentamethylcyclopentadienyl) have been shown to react with primary monofluorinated hydrocarbons to achieve this transformation, yielding the corresponding alkane. nih.gov The reaction proceeds through a radical chain mechanism. nih.gov The application of such a method to this compound would be expected to produce 1-nitrooctane (B1615987).

The broader field of C-F bond functionalization aims to replace the fluorine atom with other valuable chemical groups, making it a versatile synthetic handle despite its inertness. nih.gov This area remains a topic of intensive research.

Table 3: C-F Bond Activation of this compound

| Transformation | Reagent Example | Expected Product |

|---|

Defluorinative transformations are a subset of C-F bond functionalization reactions where the cleavage of the C-F bond is a key step that enables the formation of new chemical bonds. nih.gov These reactions provide synthetic routes that can be advantageous for creating complex molecules. nih.gov

The strategies for defluorinative transformations often rely on the unique properties of the C-F bond to enable specific mechanisms and reaction outcomes. nih.gov While many examples in the literature focus on polyfluorinated or aromatic systems, the principles can be extended to aliphatic compounds. researchgate.net For instance, defluorinative silylation has been demonstrated on fluoroaromatics, where a C-F bond is converted to a C-Si bond. mdpi.com Such transformations showcase the potential to convert the robust C-F bond in this compound into a different functional group, thereby altering the molecule's chemical properties and potential for further reactions.

Table 4: Representative Defluorinative Transformation

| Transformation Type | General Reagents | Potential Product from this compound |

|---|

Computational and Theoretical Investigations of 1 Fluoro 1 Nitrooctane

Quantum Chemical Calculations on Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its stability, reactivity, and spectroscopic characteristics. These methods solve the Schrödinger equation for a given molecular system to provide detailed information about its electronic structure.

Molecular Orbitals and Bonding Analysis

A molecular orbital (MO) analysis for 1-fluoro-1-nitrooctane would provide critical insights into its chemical behavior. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular importance. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The distribution of these frontier orbitals across the molecule would highlight the most probable sites for nucleophilic and electrophilic attack.

For this compound, it is expected that the presence of the highly electronegative fluorine and nitro groups would significantly influence the MO energies and their spatial distribution. The C-F and C-N bonds are anticipated to be highly polarized. A bonding analysis, such as Natural Bond Orbital (NBO) analysis, would further elucidate the nature of these chemical bonds, including their ionic and covalent character, and quantify the delocalization of electron density within the molecule.

Interactive Table: Expected Molecular Orbital Characteristics of this compound

| Molecular Orbital | Expected Energy Level | Primary Atomic Orbital Contributions | Implication for Reactivity |

| HOMO | Relatively low | Likely localized on the nitro group and potentially the fluorine atom | Reduced nucleophilicity compared to octane (B31449) |

| LUMO | Relatively low | Primarily centered on the carbon atom attached to the fluorine and nitro groups, and the nitro group itself | Increased electrophilicity at the C1 position |

Charge Distribution and Electrostatic Potential Mapping

The charge distribution within this compound would be highly non-uniform due to the presence of the electron-withdrawing fluorine and nitro substituents. Methods such as Mulliken population analysis or Atoms in Molecules (AIM) theory would be employed to calculate the partial atomic charges on each atom. This would reveal the extent of electron withdrawal from the carbon backbone.

An electrostatic potential (ESP) map would visually represent the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) indicate areas of high electron density, which are susceptible to electrophilic attack. Conversely, regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. For this compound, a significant negative potential is expected around the oxygen atoms of the nitro group and the fluorine atom, while a strong positive potential would be anticipated on the carbon atom bonded to these two groups (C1).

Density Functional Theory (DFT) Studies of Reaction Mechanisms

Density Functional Theory (DFT) is a powerful computational method for studying the mechanisms of chemical reactions. It provides a good balance between accuracy and computational cost, making it suitable for investigating complex reaction pathways.

Elucidation of Transition States and Intermediates

DFT calculations would be instrumental in identifying and characterizing the transition states and any intermediates involved in reactions of this compound. A transition state represents the highest energy point along a reaction coordinate and is a critical structure for determining the reaction rate. nih.gov Computational methods can locate these transient structures and analyze their geometry and vibrational frequencies. youtube.com The presence of a single imaginary frequency in the vibrational analysis confirms a true transition state. Intermediates, which are local minima on the potential energy surface, could also be identified, providing a more complete picture of the reaction mechanism. nih.gov

Reaction Energetics and Kinetics

Interactive Table: Hypothetical Reaction Energetics for a Nucleophilic Substitution at C1 of this compound

| Species | Relative Energy (kcal/mol) | Description |

| Reactants | 0 | This compound + Nucleophile |

| Transition State | > 0 | Structure with partially formed and partially broken bonds |

| Products | < 0 or > 0 | Products of the substitution reaction |

Regioselectivity and Stereoselectivity Prediction

Many reactions involving functionalized alkanes can lead to multiple products, depending on the site of attack (regioselectivity) or the spatial arrangement of the atoms in the product (stereoselectivity). DFT studies can predict the preferred outcome by comparing the activation energies of the different possible reaction pathways. The pathway with the lowest activation energy will be the most favorable and will lead to the major product. For a molecule like this compound, with a distinct functional group arrangement at one end of a long alkyl chain, reactions are highly likely to be regioselective, with the C1 position being the most reactive site. Computational models have been developed to predict regioselectivity in various organic reactions. mdpi.comnih.gov Stereoselectivity would be a key consideration in reactions that create a new chiral center.

Advanced Computational Methodologies in Fluorine Chemistry

The study of fluorinated organic molecules, such as this compound, benefits immensely from advanced computational methodologies. The high electronegativity and small size of the fluorine atom introduce unique stereoelectronic effects that significantly influence molecular structure, stability, and reactivity. Computational chemistry offers a powerful lens through which to examine these effects at a granular level, providing insights that are often difficult to obtain through experimental means alone.

These methods allow for the detailed exploration of potential energy surfaces, the calculation of molecular properties, and the simulation of dynamic behavior. For a molecule like this compound, computational approaches are essential for understanding the interplay between the electron-withdrawing nitro group and the electronegative fluorine atom, both attached to the same stereocenter.

Ab Initio and Post-Hartree-Fock Methods

Ab initio and post-Hartree-Fock methods are foundational tools in quantum chemistry for the theoretical investigation of molecules like this compound. These "from the beginning" methods solve the electronic Schrödinger equation without empirical parameters, offering a high degree of accuracy.

The Hartree-Fock (HF) method provides a fundamental approximation of the electronic structure by considering each electron in the mean field of all others. While a crucial starting point, HF theory neglects electron correlation, which is the interaction between individual electrons.

Post-Hartree-Fock methods build upon the HF framework to systematically include electron correlation, leading to more accurate predictions of molecular properties. Key post-Hartree-Fock methods applicable to the study of this compound would include:

Møller-Plesset Perturbation Theory (MPn): This method treats electron correlation as a perturbation to the Hartree-Fock Hamiltonian. Second-order Møller-Plesset theory (MP2) is a widely used and computationally efficient method that often provides a significant improvement over HF for predicting geometries and relative energies.

Configuration Interaction (CI): CI methods express the true electronic wavefunction as a linear combination of the Hartree-Fock determinant and determinants corresponding to excited electronic states. While full CI is exact for a given basis set, it is computationally prohibitive for all but the smallest molecules. Truncated CI methods, such as CISD (Configuration Interaction with Single and Double excitations), offer a balance between accuracy and computational cost.

Coupled Cluster (CC) Theory: Coupled cluster methods are among the most accurate and reliable quantum chemical methods. The CCSD(T) method, which includes single, double, and a perturbative treatment of triple excitations, is often referred to as the "gold standard" of computational chemistry for its ability to yield highly accurate results.

For this compound, these methods could be employed to calculate a variety of properties, as outlined in the hypothetical data table below.

| Property | Hartree-Fock (HF) | MP2 | CCSD(T) |

| Ground State Energy (Hartree) | Hypothetical Value | Hypothetical Value | Hypothetical Value |

| Dipole Moment (Debye) | Hypothetical Value | Hypothetical Value | Hypothetical Value |

| C-F Bond Length (Å) | Hypothetical Value | Hypothetical Value | Hypothetical Value |

| C-N Bond Length (Å) | Hypothetical Value | Hypothetical Value | Hypothetical Value |

| O-N-O Bond Angle (degrees) | Hypothetical Value | Hypothetical Value | Hypothetical Value |

Note: The values in this table are hypothetical and serve to illustrate the types of data that would be generated from such calculations. Actual values would require dedicated computational studies.

These calculations would be crucial for understanding the geometric parameters of this compound and the influence of the fluorine and nitro groups on the electronic distribution within the molecule.

Molecular Dynamics Simulations for Conformational Analysis and Reactivity (if applicable)

While ab initio and post-Hartree-Fock methods provide detailed information about the electronic structure of a molecule at a static, minimum-energy geometry, Molecular Dynamics (MD) simulations offer a way to explore the dynamic behavior and conformational landscape of this compound over time.

MD simulations model the movement of atoms and molecules by solving Newton's equations of motion. The forces between atoms are typically described by a force field, which is a set of empirical potential energy functions.

For this compound, MD simulations would be particularly valuable for:

Conformational Analysis: The eight-carbon chain of this compound can adopt a multitude of conformations. MD simulations can explore the potential energy surface to identify the most stable conformers and the energy barriers between them. This is critical for understanding how the bulky and polar nitro group and the fluorine atom influence the preferred shape of the alkyl chain.

Solvent Effects: MD simulations can explicitly include solvent molecules, allowing for the study of how the environment affects the conformational preferences and reactivity of this compound.

Reactivity Insights: By simulating the molecule's dynamic behavior, MD can provide insights into the accessibility of reactive sites and the conformational changes that may precede a chemical reaction. For instance, the simulations could reveal the preferred orientation of the C-F and C-N bonds relative to the rest of the molecule, which could have implications for its reactivity in different chemical environments.

The results of an MD simulation could be summarized in a table illustrating the relative populations of different conformers.

| Conformer | Dihedral Angle (F-C1-C2-C3) | Relative Population (%) |

| Anti | ~180° | Hypothetical Value |

| Gauche (+) | ~60° | Hypothetical Value |

| Gauche (-) | ~-60° | Hypothetical Value |

Note: This table presents a simplified, hypothetical analysis of one key dihedral angle. A full conformational analysis would involve multiple dihedral angles along the carbon chain.

Applications of Fluoronitroalkanes in Materials Science and Advanced Chemical Synthesis

1-Fluoro-1-nitrooctane as a Building Block in Complex Molecule Synthesis

The unique structure of this compound, featuring both a fluorine atom and a nitro group on the same carbon, makes it a potentially valuable, though not widely documented, building block in organic synthesis. The electron-withdrawing nature of both substituents activates the α-carbon, influencing its reactivity in various chemical transformations.

Precursors for Polyfunctionalized Organic Compounds

While direct examples using this compound are absent from the literature, compounds with the α-fluoro-α-nitro functionality are recognized as precursors to polyfunctionalized molecules. The nitro group can be transformed into other functional groups such as amines, oximes, or carbonyls, while the fluorine atom modulates the molecule's electronic properties and stability. For instance, the reduction of a nitro group in a similar compound, 1-nitrooctane (B1615987), can lead to the formation of octan-1-amine or 1-nitrosooctane as intermediates thieme-connect.de. The presence of the adjacent fluorine atom in this compound would influence the conditions required for these transformations. The reactivity of related aliphatic nitro compounds has been studied, showing transformations into esters and nitriles under specific conditions, suggesting that this compound could potentially be a precursor to a variety of functionalized octane (B31449) derivatives researchgate.net.

Synthesis of Fluorinated Heterocycles

Fluorinated heterocycles are a critical class of compounds in medicinal chemistry and materials science. nih.govchim.it The synthesis of these structures often involves cycloaddition reactions where the reactivity of the components is enhanced by electron-withdrawing groups. nih.gov Although no specific cycloaddition reactions involving this compound are documented, its derivative, (Z)-1-fluoro-1-nitrooct-1-ene, is known, implying that this compound could serve as a precursor to such a fluorinated alkene nih.gov. Fluorinated alkenes are valuable dienophiles and dipolarophiles in the synthesis of fluorinated heterocycles. nih.gov The general strategy often involves using fluorinated building blocks in reactions like [3+2] and [4+2] cycloadditions to construct the heterocyclic core. nih.gov

Contributions to Advanced Materials Science

The incorporation of fluorine into organic molecules is a well-established strategy for developing advanced materials. Fluorine's unique properties can enhance thermal stability, chemical resistance, and other key characteristics.

Design of Novel Fluoropolymer Precursors (excluding specific polymer properties)

Fluoropolymers are polymers characterized by multiple carbon-fluorine bonds. wikipedia.org They are typically produced by the polymerization of fluorinated monomers, such as tetrafluoroethylene (B6358150) (TFE) or vinylidene fluoride (B91410) (VDF). azom.comresearchgate.net For this compound to act as a fluoropolymer precursor, it would likely first need to be converted into a polymerizable monomer, for example, by introducing a double bond to form a molecule like 1-fluoro-1-nitrooct-1-ene. nih.gov This monomer could then potentially be co-polymerized with other monomers. The presence of the long octyl chain and the nitro group would differentiate it from common fluoromonomers and could be a target for designing polymers with specific functionalities, assuming the nitro group does not interfere with the polymerization process.

Role in Functional Organic Materials (excluding specific material properties)

Functional organic materials derive their properties from their specific molecular structure. The introduction of fluorine is a key strategy in this field. rsc.org While there is no specific research detailing the use of this compound in functional materials, its structure suggests potential. The combination of a polar head (the fluoro-nitro group) and a nonpolar tail (the octyl chain) gives it amphiphilic character. Such molecules can be used in the formation of self-assembling monolayers or liquid crystals. The high electronegativity of the fluorine atom and the strong dipole moment of the nitro group would significantly influence the intermolecular interactions, which are fundamental to the structure and function of such materials.

Role in Chemical Industry and Fine Chemical Production (General)

Fine chemicals are pure, single substances produced in limited quantities for specialized applications, such as in pharmaceuticals or agrochemicals. google.com Fluorinated compounds are a significant segment of the fine chemical industry. nih.gov They often serve as intermediates in the synthesis of more complex, high-value molecules. google.com Given the lack of specific literature, this compound does not appear to be a large-scale industrial chemical. Its role would likely be as a specialized building block or intermediate in multi-step syntheses where the introduction of a fluorine and a latent amino group (from the nitro group) on an eight-carbon chain is required. The synthesis of such α-fluoro-α-nitro compounds can be challenging, which would likely place this compound in the category of a high-value, niche fine chemical if a specific application demanding its unique structure were to be developed.

Conclusions and Future Research Directions

Summary of Current Understanding of 1-Fluoro-1-nitrooctane Chemistry

The current understanding of this compound is largely inferred from the established chemistry of other α-fluoro-α-nitroalkanes. The synthesis of this compound can be approached through several general methodologies developed for the construction of the α-fluoro-α-nitro functional group. These methods primarily include the direct fluorination of 1-nitrooctane (B1615987) or its corresponding nitronate salt, and the nitration of 1-fluorooctane.

The chemical properties of this compound are dictated by the strong electron-withdrawing nature of both the fluorine atom and the nitro group. This electronic arrangement leads to a highly polarized C-F bond, a strong C-N bond, and an acidic α-proton, making the formation of the corresponding nitronate anion feasible under basic conditions. The presence of a stereocenter at the C1 position means that this compound can exist as a pair of enantiomers, and its synthesis can potentially be controlled to favor one enantiomer over the other.

The reactivity of this compound is expected to be diverse. The electron-deficient nature of the C1 carbon makes it susceptible to nucleophilic attack, although the strong C-F bond generally makes fluoride (B91410) a poor leaving group in S"N"2 reactions. wikipedia.org More commonly, the corresponding nitronate, formed by deprotonation, can act as a nucleophile in various carbon-carbon bond-forming reactions. For instance, it can participate in asymmetric Michael additions to nitroolefins, a reaction that has been documented for other α-fluoro-α-nitroalkanes and serves as a powerful tool for constructing complex fluorinated molecules. mdpi.com The nitro group itself can be reduced to an amino group, providing a pathway to synthesize β-fluoroamines, which are valuable building blocks in medicinal chemistry. acs.org

Unexplored Reactivity Patterns and Synthetic Challenges

Despite the predictable reactivity based on analogous compounds, the specific reactivity of this compound remains largely unexplored. The interplay between the fluorine atom and the nitro group on an eight-carbon chain could lead to unique reactivity patterns that differ from shorter-chain or aromatic analogues. For instance, the long alkyl chain may influence the solubility and steric hindrance, potentially altering reaction kinetics and stereochemical outcomes.

Several synthetic challenges are associated with this compound. The development of highly stereoselective synthetic methods to access enantiopure (R)- and (S)-1-fluoro-1-nitrooctane is a significant hurdle. mdpi.com While asymmetric methods exist for related compounds, their applicability and efficiency for an octane (B31449) derivative need to be experimentally verified. Furthermore, the scalability of current synthetic methods, which often rely on expensive or hazardous reagents like elemental fluorine or specialized fluorinating agents, presents a practical challenge for the large-scale production of this compound. chemistry-chemists.com

Unexplored areas of reactivity include:

Radical Reactions: The potential for this compound to participate in radical reactions is an area ripe for investigation. The influence of the fluoro and nitro groups on the stability of a radical at the C1 position could lead to novel synthetic transformations.

Transition-Metal Catalyzed Cross-Coupling Reactions: The development of methods to use this compound or its derivatives in cross-coupling reactions could open up new avenues for incorporating the fluoronitromethyl group into more complex molecular architectures.

Reductive Chemistry: While the reduction of the nitro group to an amine is a known transformation, the selective reduction of the nitro group in the presence of the fluorine atom and the exploration of different reducing agents could reveal interesting selectivities.

Potential for Novel Methodological Developments

The study of this compound can spur the development of new synthetic methodologies. The demand for enantiomerically pure fluorinated compounds in the pharmaceutical and agrochemical industries necessitates the creation of more efficient and selective fluorination and nitration techniques. lew.royoutube.com Research into the synthesis of this compound could lead to the discovery of novel catalysts or reagents for asymmetric fluorination and C-N bond formation.

Furthermore, the unique electronic properties of the α-fluoro-α-nitro functional group could be harnessed in the design of new organocatalysts or ligands for transition metal catalysis. The development of reactions where this compound acts as a novel building block would be a significant contribution to synthetic organic chemistry. For example, exploring its use in multicomponent reactions could provide rapid access to complex fluorinated molecules.

Broader Impact on Organic Fluorine Chemistry

A deeper understanding of the chemistry of this compound would contribute significantly to the broader field of organic fluorine chemistry. The incorporation of fluorine into organic molecules can have profound effects on their physical, chemical, and biological properties. rsc.orgwikipedia.org By studying a relatively simple yet functionalized molecule like this compound, chemists can gain fundamental insights into the effects of fluorine on reaction mechanisms, stereoselectivity, and molecular interactions.

The knowledge gained from studying this compound could be applied to the design of new drugs, agrochemicals, and advanced materials. For example, the lipophilicity and metabolic stability of a bioactive molecule could be fine-tuned by incorporating a 1-fluoro-1-nitrooctyl group. lew.ro In materials science, the unique properties of fluorinated compounds are utilized in the development of polymers and liquid crystals; the study of this compound could provide valuable data for the design of new materials with tailored properties. nih.gov

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₁₆FNO₂ |

| Molecular Weight | 177.22 g/mol |

| Appearance | Expected to be a liquid |

| Boiling Point | Not determined |

| Melting Point | Not determined |

| Density | Not determined |

| CAS Number | 1399464-90-9 |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1-fluoro-1-nitrooctane, and how can its purity be validated experimentally?

- Methodological Answer : Synthesis typically involves nitration and fluorination of octane derivatives. A stepwise approach includes:

- Nitration : Reacting 1-fluoro-octane with nitric acid under controlled temperature (0–5°C) to minimize side reactions.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the nitro product.

- Validation : Confirm purity via ¹H/¹⁹F NMR (e.g., absence of proton signals near δ 4.5 ppm indicating unreacted starting material) and GC-MS (molecular ion peak at m/z 207.2) .

- Data Table :

| Technique | Key Peaks/Data | Purity Criteria |

|---|---|---|

| ¹H NMR | δ 1.2–1.8 (m, CH₂), δ 4.1 (t, CHF) | No extraneous peaks |

| ¹⁹F NMR | δ -120 to -125 ppm (CF) | Single fluorinated species |

| GC-MS | m/z 207.2 (M⁺) | >95% area under curve |

Q. How can researchers assess the thermal stability of this compound under varying experimental conditions?

- Methodological Answer : Conduct differential scanning calorimetry (DSC) to identify decomposition temperatures. Pair with FT-IR to monitor nitro (1520 cm⁻¹) and fluoro (1100 cm⁻¹) group integrity after thermal stress. Include controls at 25°C, 50°C, and 75°C for 24-hour intervals .

Advanced Research Questions

Q. What strategies resolve contradictions in spectral data (e.g., unexpected ¹⁹F NMR shifts) for this compound derivatives?

- Methodological Answer :

- Comparative Analysis : Cross-reference with structurally similar compounds (e.g., 1-fluoro-2-nitrobenzene ) to identify electronic effects or steric influences.

- Computational Validation : Use density functional theory (DFT) to simulate NMR shifts (e.g., Gaussian 16 with B3LYP/6-311+G(d,p) basis set) and compare with experimental data .

- Isotopic Labeling : Introduce ¹³C or ²H labels to isolate coupling effects impacting fluorine shifts .

Q. How should researchers design kinetic studies to investigate the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- Variable Control : Fix solvent polarity (e.g., DMSO vs. hexane), nucleophile concentration (e.g., NaI), and temperature (25–60°C).

- Monitoring : Employ UV-Vis spectroscopy (λ = 300–400 nm) to track nitro group intermediates or HPLC to quantify product formation.

- Data Interpretation : Apply the Eyring equation to derive activation parameters (ΔH‡, ΔS‡) and compare with computational transition-state models .

Q. What experimental and computational approaches validate the proposed reaction mechanism for this compound in radical-mediated processes?

- Methodological Answer :

- Trapping Experiments : Introduce TEMPO or BHT to quench radical intermediates; monitor via EPR spectroscopy .

- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated substrates to identify hydrogen abstraction steps.

- MD Simulations : Model radical propagation pathways using software like GROMACS, focusing on bond dissociation energies (BDEs) of C-F and C-NO₂ bonds .

Data Contradiction & Reproducibility

Q. How can researchers address discrepancies in reported melting points or solubility profiles of this compound across studies?

- Methodological Answer :

- Standardized Protocols : Adopt IUPAC guidelines for melting point determination (e.g., heating rate = 1°C/min) .

- Phase Purity : Verify crystallinity via powder XRD ; exclude amorphous impurities.

- Solvent Consistency : Report solubility in standardized solvents (e.g., hexane, DCM) with precise temperature/pH conditions .

Q. What methodologies ensure reproducibility in catalytic applications of this compound, particularly when literature yields vary widely?

- Methodological Answer :

- Full Disclosure : Document catalyst loading (mol%), reaction atmosphere (N₂ vs. air), and stirring rate in supplementary data .

- Negative Controls : Run reactions without catalysts to identify non-catalytic pathways.

- Collaborative Validation : Share samples with independent labs for cross-verification of yields .

Ethical & Safety Considerations

Q. What safety protocols are critical when handling this compound due to its potential toxicity?

- Methodological Answer :

- Ventilation : Use fume hoods for all syntheses; monitor airborne fluorides via ion-selective electrodes .

- PPE : Wear nitrile gloves and polycarbonate goggles; avoid PVC lab coats (reacts with nitro groups).

- Waste Disposal : Neutralize nitro derivatives with aqueous NaHCO₃ before disposal .

Literature & Data Sourcing

Q. How can researchers systematically identify authoritative literature on this compound while avoiding unreliable sources?

- Methodological Answer :

- Database Filters : Use SciFinder with exclusion terms (e.g., "patent" or "industrial synthesis") and prioritize peer-reviewed journals.

- Citation Chains : Track references from foundational papers (e.g., Buck et al. 2011 on fluorinated compounds ).

- Repository Upload : Deposit spectral data in public repositories (e.g., NMRShiftDB) for community validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.